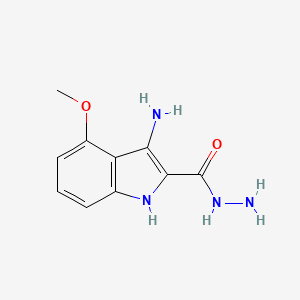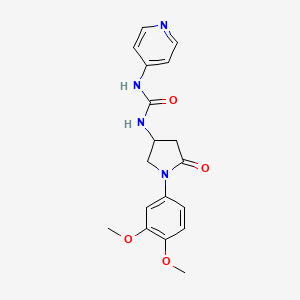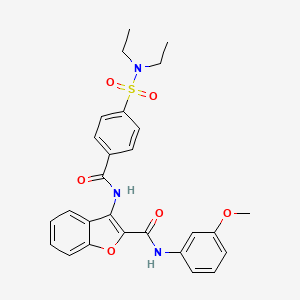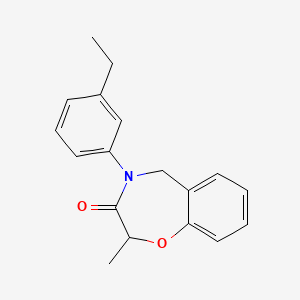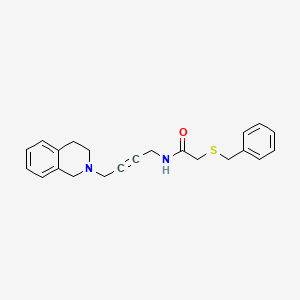
2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide, also known as BZT-1, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescent Properties
Studies have explored structural aspects and properties of isoquinoline derivatives, highlighting their potential in forming salts, inclusion compounds, and exhibiting fluorescence. For instance, isoquinoline derivatives have been reported to form crystalline salts and host-guest complexes with enhanced fluorescence emission, suggesting applications in material science and sensor technology (A. Karmakar, R. Sarma, & J. Baruah, 2007).
Antimicrobial Activity
Novel synthesis techniques for isoquinoline derivatives have shown promising antimicrobial properties. This includes the development of compounds with good activity profiles against various bacteria, pointing towards their utility in developing new antibacterial agents (N. Rao et al., 2020).
Chemical Synthesis and Reactivity
Isoquinoline derivatives have been synthesized through various chemical reactions, including redox-annulation and cyclization processes. These methods provide a versatile toolkit for constructing complex molecular architectures, which can be applied in pharmaceutical synthesis and organic chemistry (Weijie Chen & D. Seidel, 2016).
Antibacterial and Antitumor Activities
Research on benzylisoquinoline derivatives and related compounds has demonstrated significant antibacterial and antitumor activities. These findings suggest potential applications in the development of new therapeutic agents for treating bacterial infections and cancer (Manoj N. Bhoi et al., 2015; Ibrahim A. Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(18-26-17-19-8-2-1-3-9-19)23-13-6-7-14-24-15-12-20-10-4-5-11-21(20)16-24/h1-5,8-11H,12-18H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQUPPSPKPQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

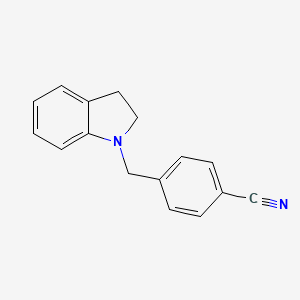
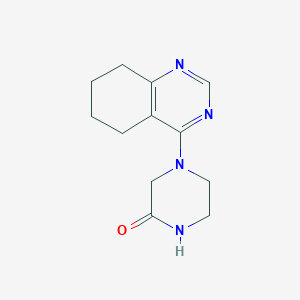
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
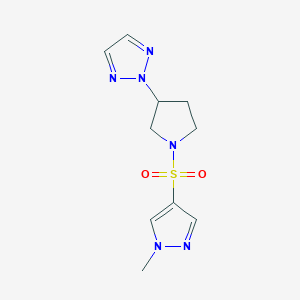
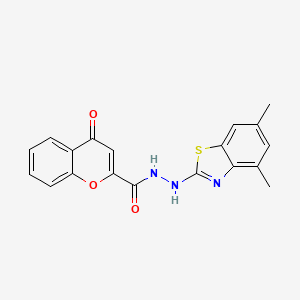

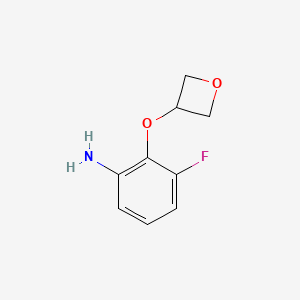
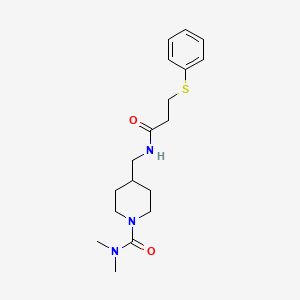
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
